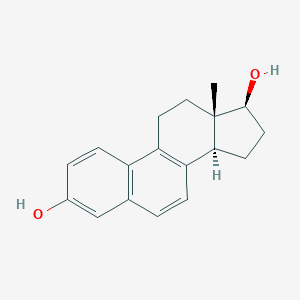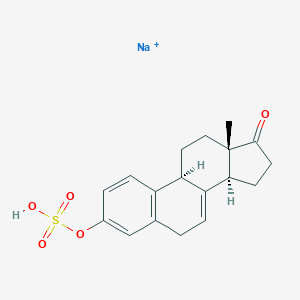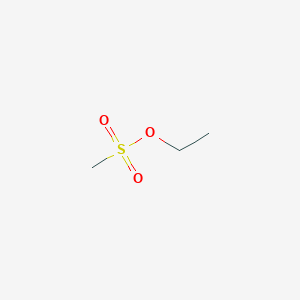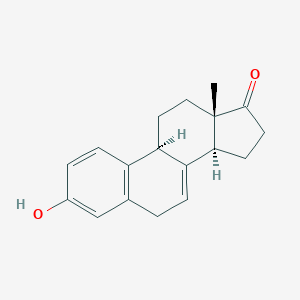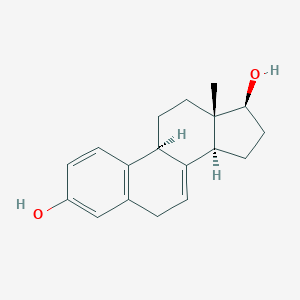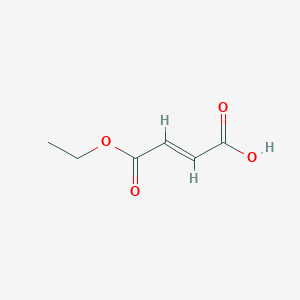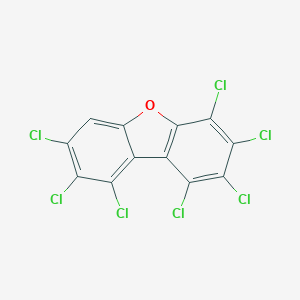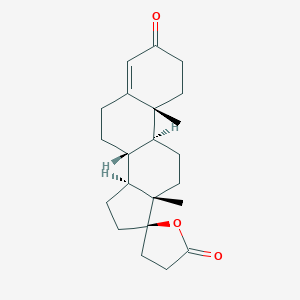
3-氧代孕甾-4-烯-21,17α-内酯
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
an intermediate in the synthesis of Canrenone
科学研究应用
医药合成
6,7-二氢卡尼烯酮是卡尼烯酮合成的中间体,卡尼烯酮是一种醛固酮拮抗剂 . 该化合物在生产治疗心力衰竭、肝硬化和高血压等疾病的药物方面至关重要,它通过阻止醛固酮激素的作用来发挥作用,醛固酮激素会导致血压升高和液体潴留。
利尿作用
6,7-二氢卡尼烯酮作为利尿剂,用于促进利尿作用,即增加尿液的产生 . 这在导致液体超负荷的疾病中特别有用,例如充血性心力衰竭、肾脏疾病和某些肝脏疾病。
生物化学研究
在蛋白质组学研究中,6,7-二氢卡尼烯酮衍生物被用作生物化学工具来研究蛋白质相互作用和功能 . 该化合物具有与特定蛋白质结合的能力,使其成为理解生物通路和确定潜在治疗靶标的宝贵工具。
分析参考材料
6,7-二氢卡尼烯酮在分析化学中用作高质量参考材料,特别是在仪器校准和分析方法验证方面 . 这确保了化学分析的准确性和可靠性,这在研究和质量控制中至关重要。
类固醇激素研究
该化合物用于研究类固醇激素及其受体 . 它的结构与天然类固醇激素相似,使其成为理解激素作用和体内调节的有用类似物。
环境影响研究
由于该化合物在医疗治疗中的应用,对药物环境影响的研究通常包括 6,7-二氢卡尼烯酮 . 研究其在环境中的降解产物和持久性有助于评估潜在的生态风险。
作用机制
Target of Action
The primary target of 3-Oxopregn-4-ene-21,17alpha-carbolactone, also known as 6,7-Dihydrocanrenone, is the aldosterone receptor . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure through the control of sodium and water balance in the body.
Mode of Action
6,7-Dihydrocanrenone acts as an aldosterone antagonist It binds to the aldosterone receptor and blocks the action of aldosterone, thereby inhibiting its effects
Pharmacokinetics
Given its chemical structure, it is likely to have a low water solubility , which could impact its bioavailability
生化分析
Biochemical Properties
3-Oxopregn-4-ene-21,17alpha-carbolactone plays a significant role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of steroids. This compound also binds to mineralocorticoid receptors, influencing the activity of aldosterone, a hormone involved in regulating sodium and potassium levels in the body . The interaction with these enzymes and receptors highlights the compound’s potential impact on steroid hormone pathways.
Cellular Effects
3-Oxopregn-4-ene-21,17alpha-carbolactone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mineralocorticoid receptor. This compound can modulate gene expression by acting as an antagonist to aldosterone, leading to changes in the expression of genes involved in electrolyte balance and blood pressure regulation . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in steroid biosynthesis.
Molecular Mechanism
The molecular mechanism of 3-Oxopregn-4-ene-21,17alpha-carbolactone involves its binding to mineralocorticoid receptors, where it acts as an antagonist. By inhibiting the binding of aldosterone to these receptors, the compound prevents the activation of downstream signaling pathways that regulate sodium and potassium levels . This inhibition leads to a decrease in the expression of genes involved in sodium reabsorption and potassium excretion, ultimately affecting electrolyte balance and blood pressure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxopregn-4-ene-21,17alpha-carbolactone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of mineralocorticoid receptor activity and changes in gene expression related to electrolyte balance.
Dosage Effects in Animal Models
The effects of 3-Oxopregn-4-ene-21,17alpha-carbolactone vary with different dosages in animal models. At lower doses, the compound effectively inhibits mineralocorticoid receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity, including electrolyte imbalances and renal dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects without causing harm.
Metabolic Pathways
3-Oxopregn-4-ene-21,17alpha-carbolactone is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with cytochrome P450 enzymes, which are responsible for the hydroxylation and subsequent metabolism of steroid hormones . This interaction can affect the levels of various metabolites, influencing the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, 3-Oxopregn-4-ene-21,17alpha-carbolactone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its effects on mineralocorticoid receptors. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3-Oxopregn-4-ene-21,17alpha-carbolactone is primarily within the cytoplasm, where it interacts with mineralocorticoid receptors . Post-translational modifications and targeting signals direct the compound to specific compartments within the cell, ensuring its effective binding to the receptors. This localization is crucial for its activity in modulating gene expression and cellular metabolism.
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBICEKKOYXZRG-WNHSNXHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875403 | |
| Record name | 6,7-Dihydrocanrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
976-70-5 | |
| Record name | Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=976-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydrocanrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydrocanrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxopregn-4-ene-21,17α-carbolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4-ENE-17,2-FURAN)-3,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8TCN29OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

